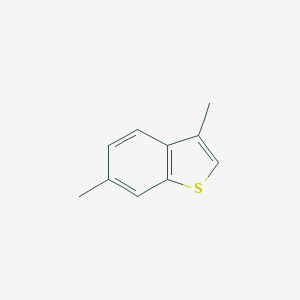
3,6-Dimethyl-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-1-benzothiophene (DMBT) is a compound that belongs to the class of heterocyclic organic compounds. It is a sulfur-containing aromatic compound that is widely used in scientific research due to its unique chemical properties. DMBT is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 3,6-Dimethyl-1-benzothiophene is not fully understood. However, it has been found to interact with various biological targets, including enzymes, receptors, and DNA. 3,6-Dimethyl-1-benzothiophene has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. 3,6-Dimethyl-1-benzothiophene has also been found to bind to the estrogen receptor, which may have implications for breast cancer treatment.
Biochemical and Physiological Effects:
3,6-Dimethyl-1-benzothiophene has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. 3,6-Dimethyl-1-benzothiophene has also been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases. 3,6-Dimethyl-1-benzothiophene has been found to have antitumor properties, which may have implications for the treatment of cancer.
実験室実験の利点と制限
3,6-Dimethyl-1-benzothiophene has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable. 3,6-Dimethyl-1-benzothiophene is also readily available, and it is inexpensive. However, 3,6-Dimethyl-1-benzothiophene has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous systems. 3,6-Dimethyl-1-benzothiophene is also sensitive to light, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on 3,6-Dimethyl-1-benzothiophene. One future direction is the development of new synthesis methods for 3,6-Dimethyl-1-benzothiophene. Another future direction is the investigation of the mechanism of action of 3,6-Dimethyl-1-benzothiophene. Further research is needed to fully understand the interactions of 3,6-Dimethyl-1-benzothiophene with biological targets. Another future direction is the investigation of the potential therapeutic applications of 3,6-Dimethyl-1-benzothiophene. 3,6-Dimethyl-1-benzothiophene has been found to have several biochemical and physiological effects, and further research is needed to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 3,6-Dimethyl-1-benzothiophene is a sulfur-containing aromatic compound that is widely used in scientific research. It can be synthesized through various methods, and it has several scientific research applications. The mechanism of action of 3,6-Dimethyl-1-benzothiophene is not fully understood, but it has been found to have several biochemical and physiological effects. 3,6-Dimethyl-1-benzothiophene has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 3,6-Dimethyl-1-benzothiophene, including the development of new synthesis methods, investigation of the mechanism of action, and investigation of the potential therapeutic applications.
合成法
3,6-Dimethyl-1-benzothiophene can be synthesized through various methods, including the Houben-Hoesch reaction, the Gewald reaction, and the Pummerer rearrangement. The Houben-Hoesch reaction involves the reaction of 2-methylthiophene with acetylene in the presence of a catalyst to yield 3,6-Dimethyl-1-benzothiophene. The Gewald reaction involves the reaction of 2-methylthiophene with α-bromoacetophenone in the presence of a base to yield 3,6-Dimethyl-1-benzothiophene. The Pummerer rearrangement involves the reaction of 2-methylthiophene with sulfur dichloride in the presence of a base to yield 3,6-Dimethyl-1-benzothiophene.
科学的研究の応用
3,6-Dimethyl-1-benzothiophene has been found to have several scientific research applications, including its use as a fluorescent probe, a ligand for metal ions, and a building block for the synthesis of other compounds. 3,6-Dimethyl-1-benzothiophene is also used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
特性
CAS番号 |
16587-50-1 |
|---|---|
製品名 |
3,6-Dimethyl-1-benzothiophene |
分子式 |
C10H10S |
分子量 |
162.25 g/mol |
IUPAC名 |
3,6-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6H,1-2H3 |
InChIキー |
PMTCJOMGGOAEBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
正規SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
同義語 |
3,6-Dimethylbenzo[b]thiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



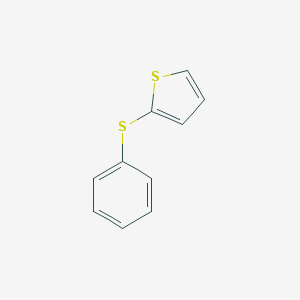

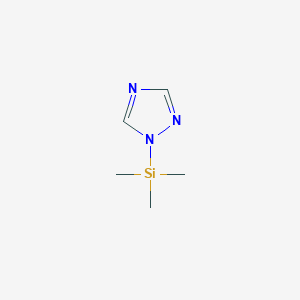

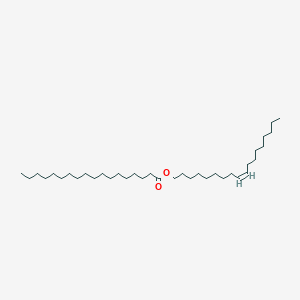


![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)
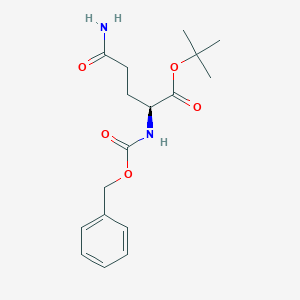

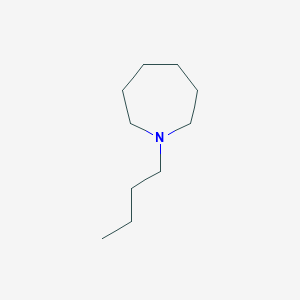
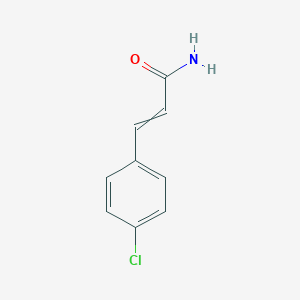

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)